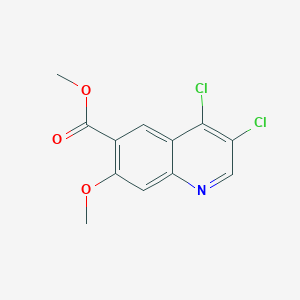

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC13830061

Molecular Formula: C12H9Cl2NO3

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9Cl2NO3 |

|---|---|

| Molecular Weight | 286.11 g/mol |

| IUPAC Name | methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H9Cl2NO3/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(14)8(13)5-15-9/h3-5H,1-2H3 |

| Standard InChI Key | LVPSBTTUTLMQJL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate, with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . Its structure features a quinoline core substituted with methoxy (-OCH₃) and carboxylate (-COOCH₃) groups at positions 7 and 6, respectively, and chlorine atoms at positions 3 and 4 . The SMILES notation COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC confirms this arrangement .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₂NO₃ | |

| Molecular Weight | 286.11 g/mol | |

| SMILES | COC1=C(C=C2C(=C1)N=CC(=C2Cl)Cl)C(=O)OC | |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unreported, computational predictions suggest a logP (octanol/water) of 2.55 and moderate aqueous solubility (0.126 mg/mL) . The compound’s topological polar surface area (TPSA) is 48.42 Ų, indicating limited membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, which undergoes chlorination using phosphoryl chloride (POCl₃) in toluene at elevated temperatures (90–95°C) . This step introduces chlorine atoms at positions 3 and 4, yielding the dichlorinated product with >94% purity .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | POCl₃, toluene, 90–95°C, 3–4 hrs | Chlorination at C3 and C4 | 94.53% |

| 2 | NaOH (20%), H₂O | Neutralization and purification | 99.61% |

Process Improvements

Recent advancements employ sodium tert-butoxide in dimethylformamide (DMF) to enhance reaction efficiency, achieving yields of 141 g per 200 g starting material with HPLC purity >99.9% . This method minimizes side reactions and simplifies downstream purification .

Biological Activity and Applications

Role in Drug Development

Methyl 3,4-dichloro-7-methoxyquinoline-6-carboxylate serves as a precursor in multi-step syntheses of kinase inhibitors. Its dichloro configuration enhances electrophilicity, facilitating nucleophilic aromatic substitutions critical for introducing ureido or phenoxy groups in target molecules .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wash with water for 15 minutes; seek medical aid |

| Eye Exposure | Flush with water for 15 minutes; remove lenses |

| Inhalation | Move to fresh air; consult a physician |

Environmental Considerations

No ecotoxicity data are available, but its persistence in soil or water is presumed low due to hydrolytic instability under alkaline conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume